N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide
Description
N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is a sulfonamide derivative featuring a piperidine core substituted with a 6-methylpyridin-2-yl-oxy group at the 4-position.
Properties
IUPAC Name |
N-[4-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14-4-3-5-19(20-14)26-17-10-12-22(13-11-17)27(24,25)18-8-6-16(7-9-18)21-15(2)23/h3-9,17H,10-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQKZCLLJDAREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, followed by the introduction of the sulfonyl group and the pyridine moiety. The final step involves the acylation of the phenyl ring to form the acetamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a broader class of N-phenylacetamide sulfonamides. Key structural analogs and their distinguishing features are summarized below:
Pharmacological Activity Trends
- Piperazine vs. Piperidine Substituents: Compound 35 (4-methylpiperazinyl) demonstrated analgesic activity comparable to paracetamol, likely due to enhanced receptor interactions from the basic nitrogen in piperazine . In contrast, the target compound’s 6-methylpyridin-2-yl-oxy group may modulate selectivity for specific pain pathways. Compound 36 (N,N-diethylsulfamoyl) exhibited anti-hypernociceptive effects, suggesting that bulky sulfonamide substituents may favor anti-inflammatory activity over direct analgesia .
- Pyridine Positional Effects: CHEBI:131995 (pyridin-3-yl substitution) is linked to phenotypic associations in disease models, whereas the target compound’s pyridin-2-yl group with a methyl substituent could enhance metabolic stability or target binding .
Morpholine vs. Piperidine Sulfonamides :
Physicochemical Properties
- Solubility : Morpholine derivatives (e.g., ) are expected to have higher aqueous solubility than piperidine or pyridine-containing analogs due to hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
